molecular formula C9H9BrO4 B1268017 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS No. 206559-42-4

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Cat. No.: B1268017
CAS No.: 206559-42-4
M. Wt: 261.07 g/mol
InChI Key: RKJWTDZZELJFSC-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenylacetic acid backbone. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The general steps are as follows:

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable solvent and base.

Major Products:

Scientific Research Applications

Chemistry:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology:

In biological research, this compound is used to study enzyme-substrate interactions and to investigate the biochemical pathways involving phenylacetic acid derivatives.

Medicine:

While not directly used as a therapeutic agent, this compound can be used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of related compounds.

Industry:

In industrial applications, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is primarily related to its ability to interact with specific enzymes and proteins. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can also influence the compound’s lipophilicity and its ability to cross cell membranes .

Comparison with Similar Compounds

    4-Hydroxy-5-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-4-hydroxyphenylacetic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    3-Bromo-5-methoxyphenylacetic acid: Lacks the hydroxyl group, altering its hydrogen bonding capability and reactivity.

Uniqueness:

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenylacetic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWTDZZELJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334145
Record name (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-42-4
Record name (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
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